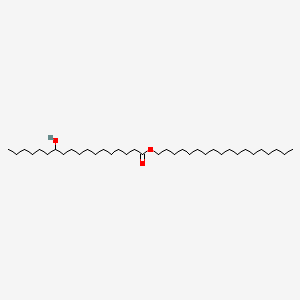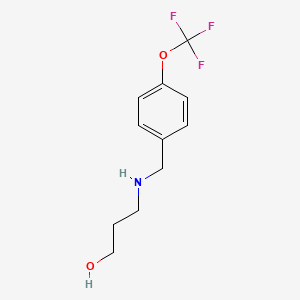
Cyclopropane-1,1-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane-1,1-d2 is a deuterated derivative of cyclopropane, where two hydrogen atoms at the 1,1-position are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropane-1,1-d2 can be synthesized through several methods. One common approach involves the reaction of deuterated methylene iodide with zinc-copper couple in the presence of a suitable solvent. This reaction produces this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and catalysts to ensure high efficiency and cost-effectiveness. The process may include the use of deuterated methylene iodide and zinc-copper couple under controlled conditions to achieve the desired product .
化学反应分析
Types of Reactions: Cyclopropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopropanone derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound into other deuterated cyclopropane derivatives.
Substitution: Substitution reactions involving halogens or other nucleophiles can produce a range of substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Deuterated cyclopropane derivatives.
Substitution: Substituted cyclopropane derivatives with various functional groups.
科学研究应用
Cyclopropane-1,1-d2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of cyclopropane-1,1-d2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. This compound can undergo ring-opening reactions, which are often catalyzed by specific enzymes or chemical reagents .
相似化合物的比较
Cyclopropane: The non-deuterated analog of cyclopropane-1,1-d2.
Cyclopropane-1,1-dimethyl: A derivative with two methyl groups at the 1,1-position.
Cyclopropane-1,1-difluoro: A derivative with two fluorine atoms at the 1,1-position
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs. This makes it particularly valuable in isotopic labeling studies and other specialized applications .
属性
分子式 |
C3H6 |
|---|---|
分子量 |
44.09 g/mol |
IUPAC 名称 |
1,1-dideuteriocyclopropane |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2 |
InChI 键 |
LVZWSLJZHVFIQJ-DICFDUPASA-N |
手性 SMILES |
[2H]C1(CC1)[2H] |
规范 SMILES |
C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
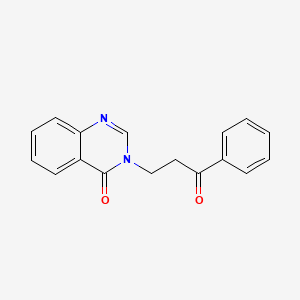

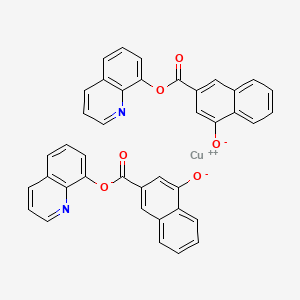
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
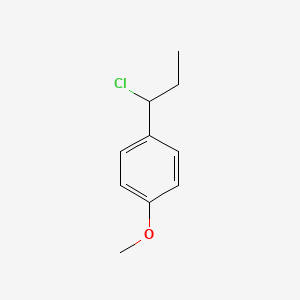
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)
